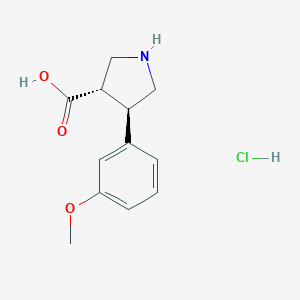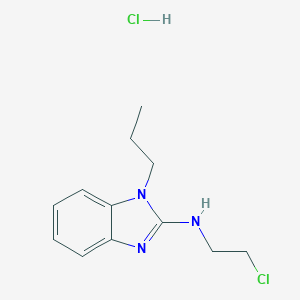
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride, also known as PCBC, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antiviral, antifungal, and antitumor effects. In
Mechanism Of Action
The mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride is not fully understood, but several studies have provided insights into its anticancer effects. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of DNA topoisomerase II leads to DNA damage and ultimately cell death. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical And Physiological Effects
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can induce DNA damage, activate caspases, and inhibit the activity of several key enzymes involved in cancer cell proliferation. In vivo studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can reduce tumor growth and metastasis, and increase survival rates in animal models of cancer.
Advantages And Limitations For Lab Experiments
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer effects, which make it a valuable tool for studying cancer biology. However, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in animal models and humans. Additionally, further studies are needed to understand the mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to establish the safety and efficacy of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in humans.
Synthesis Methods
The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride involves a multistep process that begins with the reaction of 2-chloroethylamine hydrochloride with propylamine to form 1-propyl-2-(2-chloroethylamino)ethane. This intermediate compound is then reacted with benzimidazole to form 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
Scientific Research Applications
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has significant antitumor effects in animal models of cancer. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to induce apoptosis in cancer cells, which is a key mechanism by which anticancer agents exert their effects.
properties
CAS RN |
111678-92-3 |
|---|---|
Product Name |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Molecular Formula |
C12H17Cl2N3 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
N-(2-chloroethyl)-1-propylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3.ClH/c1-2-9-16-11-6-4-3-5-10(11)15-12(16)14-8-7-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
InChI Key |
PBAMUIKXAODGAR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
Other CAS RN |
111678-92-3 |
synonyms |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



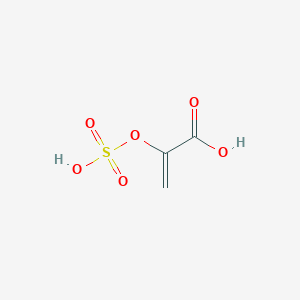

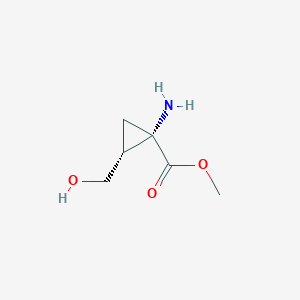
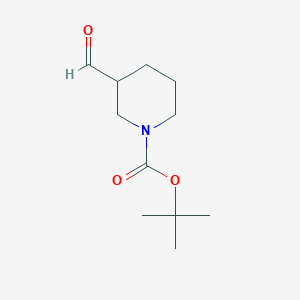
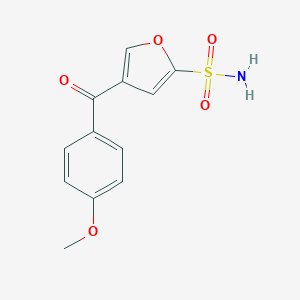
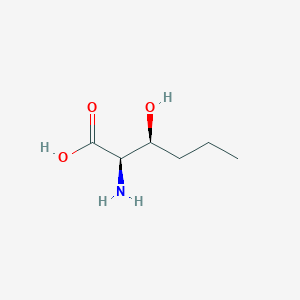
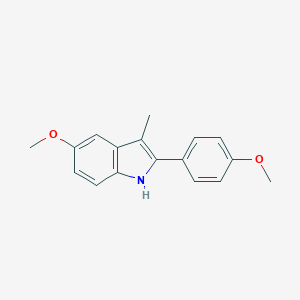
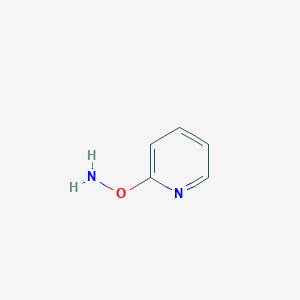

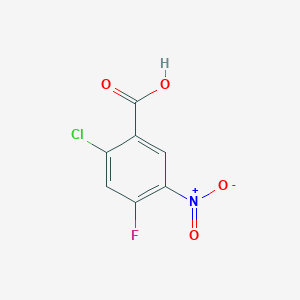


![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
